molecular formula C20H16BrNO5 B11688522 5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-

5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-

Cat. No.: B11688522
M. Wt: 430.2 g/mol
InChI Key: JYTRRGGLULLELS-YBEGLDIGSA-N
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Description

4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE: is a complex organic compound featuring a bromophenyl group, an oxazole ring, and an ethoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl group and the ethoxyphenyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to its corresponding reduced form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its bromophenyl group can be used for labeling and tracking purposes.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The bromophenyl group may bind to enzyme active sites, inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 4-{[(4Z)-2-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE
  • 4-{[(4Z)-2-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE
  • 4-{[(4Z)-2-(4-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE

Uniqueness: The presence of the bromophenyl group in 4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methoxy groups can significantly influence the compound’s reactivity and binding affinity. This makes it a unique candidate for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H16BrNO5

Molecular Weight

430.2 g/mol

IUPAC Name

[4-[(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] acetate

InChI

InChI=1S/C20H16BrNO5/c1-3-25-18-11-13(4-9-17(18)26-12(2)23)10-16-20(24)27-19(22-16)14-5-7-15(21)8-6-14/h4-11H,3H2,1-2H3/b16-10-

InChI Key

JYTRRGGLULLELS-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC(=O)C

Origin of Product

United States

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